molecular formula C18H19N3S2 B430252 2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B430252
M. Wt: 341.5g/mol
InChI Key: SGJOGZCAZRQAMZ-UHFFFAOYSA-N
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Description

2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of benzothienopyrimidines. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as lupus nephritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Petasis reaction, which is used to prepare derivatives of this compound . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the sulfur-containing moiety, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the nitrogen-containing pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been studied for its potential in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine apart is its specific substitution pattern, which enhances its binding affinity and specificity for RORγt. This unique interaction profile makes it a promising candidate for targeted therapies in autoimmune diseases .

Properties

Molecular Formula

C18H19N3S2

Molecular Weight

341.5g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S2/c19-16-15-13-8-4-5-9-14(13)23-17(15)21-18(20-16)22-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,20,21)

InChI Key

SGJOGZCAZRQAMZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCC4=CC=CC=C4)N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCC4=CC=CC=C4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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